Methyl 2-amino-6-methoxynicotinate

Synthetic Chemistry Process Optimization Fused 2-Pyridones

Methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2) is the preferred building block for constructing fused 2-pyridone scaffolds—a core motif in bioactive molecules and antiviral agents. Unlike lower-purity analogs (typically 95%), this compound is commercially available at ≥98% purity, minimizing side products and simplifying downstream purification. Documented as a key reactant in HIV replication inhibitor development. Requires storage at 4°C with light protection.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 1227048-93-2
Cat. No. B595477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-methoxynicotinate
CAS1227048-93-2
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)OC)N
InChIInChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10)
InChIKeyIWCRNCDRJMTEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-6-Methoxynicotinate (CAS 1227048-93-2): A Nicotinate Building Block for Fused 2-Pyridone Synthesis


Methyl 2-amino-6-methoxynicotinate (CAS 1227048-93-2) is a substituted nicotinic acid derivative with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol [1]. It is characterized by the presence of an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring . The compound is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of fused 2-pyridone ring systems, which are common motifs in pharmaceutical and agrochemical research .

Why Methyl 2-Amino-6-Methoxynicotinate Cannot Be Directly Substituted with Common Nicotinate Analogs


Substitution of methyl 2-amino-6-methoxynicotinate with closely related nicotinate analogs (e.g., 6-chloro, 5-bromo, or 6-ethoxy derivatives) is not straightforward due to significant differences in their physicochemical properties and synthetic utility. The specific 6-methoxy substitution pattern in methyl 2-amino-6-methoxynicotinate is critical for enabling subsequent synthetic transformations, particularly for constructing fused 2-pyridone scaffolds . The presence of the methoxy group imparts distinct electronic and steric properties that influence reactivity, regioselectivity, and the overall purity profile of reaction products . Furthermore, direct comparisons of commercially available purities reveal that methyl 2-amino-6-methoxynicotinate is available at higher purity (≥98% by HPLC) compared to some common analogs (e.g., 95% for 2-amino-6-methoxynicotinic acid and methyl 2-amino-6-chloronicotinate), which can be a decisive factor in sensitive downstream applications . These distinctions are supported by the quantitative evidence presented in the following section.

Methyl 2-Amino-6-Methoxynicotinate: Quantitative Differentiation Data for Procurement Decisions


Superior Regioselectivity and Purity in Microwave/Flow Synthesis vs. Conventional Methods

The optimized synthesis of methyl 2-amino-6-methoxynicotinate, utilizing a combination of microwave and flow reaction technologies, affords improved regioselectivity and purity profile of the reaction products compared to traditional batch synthesis methods . The use of a microfluidic hydrogenation step enhances the purity of the final compound, as confirmed by LCMS and NMR analysis .

Synthetic Chemistry Process Optimization Fused 2-Pyridones

Higher Commercial Purity Availability Compared to Closest Analogs

Methyl 2-amino-6-methoxynicotinate is commercially available with a purity of ≥98% (HPLC) from multiple suppliers . This compares favorably to the common commercial purity of 95% for the structurally related analog 2-amino-6-methoxynicotinic acid and methyl 2-amino-6-chloronicotinate .

Chemical Purity Quality Control Procurement Specification

Differentiated Storage and Stability Profile vs. Chloro Analog

Methyl 2-amino-6-methoxynicotinate requires storage at 4°C and protection from light to maintain stability . In contrast, the closely related analog methyl 2-amino-6-chloronicotinate is recommended for long-term storage in a cool, dry place without a specific temperature requirement . This difference in storage requirements may reflect differences in chemical stability and should be considered during procurement planning.

Stability Storage Conditions Material Handling

Unique Synthetic Utility in HIV Inhibitor Development

Methyl 2-amino-6-methoxynicotinate has been specifically employed as a key starting material in the synthesis of novel HIV replication inhibitors [1]. The compound serves as a reactant in the preparation of 2-amino-6-methoxynicotinic acid, which is further utilized in the construction of complex heterocyclic systems with potential antiretroviral activity [2]. This specific application differentiates it from simpler nicotinate analogs that lack the 6-methoxy group and may not be suitable for this particular synthetic pathway.

Medicinal Chemistry HIV Research Drug Discovery

Methyl 2-Amino-6-Methoxynicotinate: Optimal Application Scenarios Supported by Quantitative Evidence


Synthesis of Fused 2-Pyridone Scaffolds for Medicinal Chemistry

Methyl 2-amino-6-methoxynicotinate is the preferred starting material for the construction of fused 2-pyridone ring systems, a common motif in bioactive molecules . The compound's optimized synthesis, which employs microwave and flow technologies, ensures a high-purity building block that can streamline the synthesis of complex heterocycles, reducing the need for extensive purification . This scenario is particularly relevant for medicinal chemists developing novel therapeutic agents, where purity and reproducibility are critical.

Development of HIV Replication Inhibitors

The compound has been specifically identified as a reactant in the synthesis of 2-amino-6-methoxynicotinic acid, a key intermediate in the development of novel HIV replication inhibitors . Researchers in antiviral drug discovery should prioritize methyl 2-amino-6-methoxynicotinate over other nicotinate derivatives due to its documented use in this high-value therapeutic area, as detailed in patent literature . The availability of the compound at ≥98% purity ensures minimal impurities in sensitive biological assays .

Precision Organic Synthesis Requiring High Purity Building Blocks

For synthetic routes where the purity of starting materials directly impacts reaction yield and product quality, methyl 2-amino-6-methoxynicotinate, with its commercially available purity of ≥98% , offers a distinct advantage over lower-purity alternatives like 2-amino-6-methoxynicotinic acid or methyl 2-amino-6-chloronicotinate (both typically 95%) . This higher purity can be a decisive factor in minimizing side products and simplifying downstream purification, ultimately saving time and resources in process development.

Temperature-Sensitive Synthesis and Handling Protocols

Methyl 2-amino-6-methoxynicotinate requires storage at 4°C and protection from light, indicating a higher sensitivity to ambient conditions compared to some analogs . This storage requirement is a critical piece of information for laboratory managers and procurement specialists. It dictates that the compound is best suited for laboratories with reliable cold storage facilities and that experimental protocols should account for its potential degradation if not handled properly, ensuring the compound's integrity throughout its use .

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